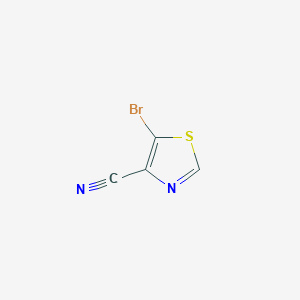
2',5'-Dideoxi-5'-iodo-2'-fluorouridina
Descripción general
Descripción
2’,5’-Dideoxy-5’-iodo-2’-fluorouridine is a synthetic nucleoside analog that has garnered significant attention in the field of medical research. This compound is a halogenated pyrimidine derivative, known for its potential therapeutic applications, particularly in the treatment of viral infections and cancer. It is efficacious in impeding viral RNA synthesis, thereby hindering the replication of select viruses.
Aplicaciones Científicas De Investigación
2’,5’-Dideoxy-5’-iodo-2’-fluorouridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is extensively employed in the study of viral replication and the development of antiviral therapies.
Medicine: It has shown promising results in the treatment of viral infections and certain types of cancer.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug discovery and development.
Mecanismo De Acción
Target of Action
The primary target of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine is the viral RNA synthesis process . This compound is extensively employed in the research of diverse viral afflictions .
Mode of Action
2’,5’-Dideoxy-5’-iodo-2’-fluorouridine interacts with its target by impeding viral RNA synthesis . This interaction effectively hinders the replication of select viruses .
Biochemical Pathways
The affected biochemical pathway involves the synthesis of DNA . The compound’s action results in the inhibition of DNA synthesis and the induction of apoptosis . These effects disrupt the normal functioning of the targeted cells, leading to their death .
Result of Action
The molecular and cellular effects of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine’s action include the inhibition of DNA synthesis and the induction of apoptosis . These effects disrupt the normal functioning of the targeted cells, leading to their death .
Métodos De Preparación
The synthesis of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine involves several steps, starting from the appropriate pyrimidine base. The synthetic route typically includes halogenation and fluorination reactions under controlled conditions. Industrial production methods often employ cGMP (current Good Manufacturing Practice) standards to ensure high purity and quality.
Fluorination: The addition of fluorine is carried out using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Deoxygenation: The removal of hydroxyl groups to form the dideoxy structure is performed using reducing agents.
Análisis De Reacciones Químicas
2’,5’-Dideoxy-5’-iodo-2’-fluorouridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (iodine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
2’,5’-Dideoxy-5’-iodo-2’-fluorouridine is unique among nucleoside analogs due to its specific halogenation pattern. Similar compounds include:
5-Iodo-2’-deoxyuridine: Another halogenated pyrimidine used in antiviral therapies.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment.
5-Bromo-2’-deoxyuridine: Used in research for its mutagenic properties.
The uniqueness of 2’,5’-Dideoxy-5’-iodo-2’-fluorouridine lies in its dual halogenation, which enhances its antiviral efficacy and broadens its range of applications.
Propiedades
IUPAC Name |
1-[(2R,3R,4R,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O4/c10-6-7(15)4(3-11)17-8(6)13-2-1-5(14)12-9(13)16/h1-2,4,6-8,15H,3H2,(H,12,14,16)/t4-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYKCHAXHDXHT-XVFCMESISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(Methanesulfonylmethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1445098.png)

![[2-Fluoro-4-(furan-2-yl)phenyl]methanamine](/img/structure/B1445102.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)

![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)








